B026 vs. A-485: 5.4-fold and 3.6-fold Greater Potency for p300 and CBP, Respectively
In direct comparison with the well-known p300/CBP HAT inhibitor A-485, B026 exhibits superior potency in enzymatic assays. For the p300 enzyme, B026 (IC50 = 1.8 nM) is 5.4-fold more potent than A-485 (IC50 = 9.8 nM). For the CBP enzyme, B026 (IC50 = 9.5 nM) is 3.6-fold more potent than A-485 (IC50 = 2.6 nM, note: A-485 shows a reversed selectivity profile with greater potency for CBP than p300) [1].
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | p300: 1.8 nM; CBP: 9.5 nM |
| Comparator Or Baseline | A-485: p300 IC50 = 9.8 nM; CBP IC50 = 2.6 nM |
| Quantified Difference | 5.4-fold more potent on p300; 3.6-fold more potent on CBP |
| Conditions | Enzymatic assays; conditions as described in primary references [1] |
Why This Matters
Higher potency enables the use of lower compound concentrations in cellular and in vivo assays, reducing the risk of off-target effects and improving the therapeutic window.
- [1] Yang Y, Zhang R, Li Z, Mei L, Wan S, Ding H, Chen Z, Xing J, Feng H, Han J, Jiang H, Zheng M, Luo C, Zhou B. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors. J Med Chem. 2020;63(3):1337-1360. View Source
